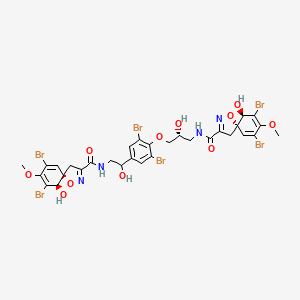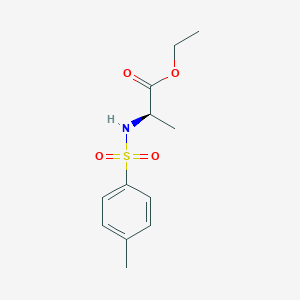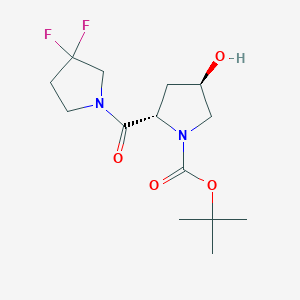
tert-butyl (2S,4R)-2-(3,3-difluoropyrrolidine-1-carbonyl)-4-hydroxypyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (2S,4R)-2-(3,3-difluoropyrrolidine-1-carbonyl)-4-hydroxypyrrolidine-1-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural diversity. This compound, in particular, features a difluoropyrrolidine moiety, which can impart unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S,4R)-2-(3,3-difluoropyrrolidine-1-carbonyl)-4-hydroxypyrrolidine-1-carboxylate typically involves the following steps:
Formation of the difluoropyrrolidine moiety: This can be achieved through the fluorination of a suitable pyrrolidine precursor using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Coupling with the pyrrolidine core: The difluoropyrrolidine intermediate is then coupled with a pyrrolidine core that has been protected with a tert-butyl group. This step often involves the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl group in the difluoropyrrolidine moiety can be reduced to form an alcohol.
Substitution: The fluorine atoms in the difluoropyrrolidine moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or Dess-Martin periodinane.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
This compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
The difluoropyrrolidine moiety can impart unique biological activity, making this compound a potential candidate for drug discovery and development.
Medicine
Due to its structural features, this compound may exhibit activity against certain diseases or conditions, making it a valuable lead compound in medicinal chemistry.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of tert-butyl (2S,4R)-2-(3,3-difluoropyrrolidine-1-carbonyl)-4-hydroxypyrrolidine-1-carboxylate would depend on its specific biological target. Generally, the difluoropyrrolidine moiety can interact with enzymes or receptors, modulating their activity. The hydroxyl and carbonyl groups can form hydrogen bonds with biological macromolecules, influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-butyl (2S,4R)-2-(pyrrolidine-1-carbonyl)-4-hydroxypyrrolidine-1-carboxylate: Lacks the difluoropyrrolidine moiety.
tert-butyl (2S,4R)-2-(3,3-difluoropyrrolidine-1-carbonyl)-4-methoxypyrrolidine-1-carboxylate: Contains a methoxy group instead of a hydroxyl group.
Uniqueness
The presence of the difluoropyrrolidine moiety in tert-butyl (2S,4R)-2-(3,3-difluoropyrrolidine-1-carbonyl)-4-hydroxypyrrolidine-1-carboxylate imparts unique chemical and biological properties, such as increased metabolic stability and enhanced binding affinity to biological targets.
Eigenschaften
Molekularformel |
C14H22F2N2O4 |
|---|---|
Molekulargewicht |
320.33 g/mol |
IUPAC-Name |
tert-butyl (2S,4R)-2-(3,3-difluoropyrrolidine-1-carbonyl)-4-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H22F2N2O4/c1-13(2,3)22-12(21)18-7-9(19)6-10(18)11(20)17-5-4-14(15,16)8-17/h9-10,19H,4-8H2,1-3H3/t9-,10+/m1/s1 |
InChI-Schlüssel |
VMPHVWQOQMBPNP-ZJUUUORDSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)N2CCC(C2)(F)F)O |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)N2CCC(C2)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


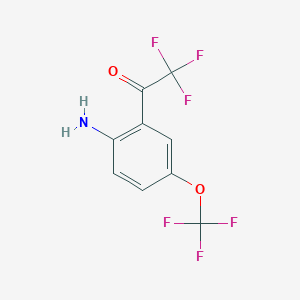
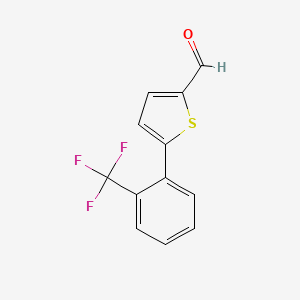
![N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide](/img/structure/B12845674.png)
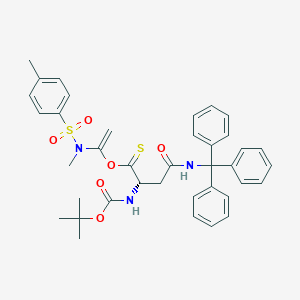
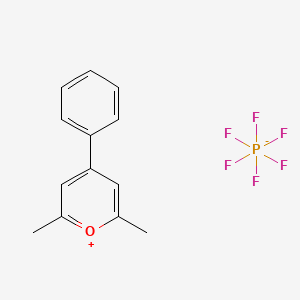
![7-Chloro-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B12845685.png)
![rel-(1R,4R)-2-Azabicyclo[2.2.1]heptan-5-one](/img/structure/B12845726.png)

![2,6-Dibromo-5-fluorobenzo[B]furan-3(2H)-one](/img/structure/B12845744.png)
![5-[2-(Benzyloxy)phenyl]-2-pyridinamine](/img/structure/B12845748.png)
![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl benzoate](/img/structure/B12845754.png)

